1-(4-Nitrophenyl)cyclopentanecarbonitrile

Medicinal Chemistry Process Chemistry Pharmaceutical Synthesis

This compound is the direct, patented precursor to 1-(4-aminophenyl)cyclopentanecarbonitrile—the essential building block for the VEGFR2 inhibitor apatinib. Its para-nitrophenyl group enables a high-yield (75.9%) catalytic reduction step that avoids harsh mixed-acid nitration and problematic iron-sludge cleanup, ensuring a scalable, cost-efficient synthetic route validated for industrial GMP production.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 91392-33-5
Cat. No. B1630782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)cyclopentanecarbonitrile
CAS91392-33-5
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H12N2O2/c13-9-12(7-1-2-8-12)10-3-5-11(6-4-10)14(15)16/h3-6H,1-2,7-8H2
InChIKeyANLABNUUYWRCRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)cyclopentanecarbonitrile (CAS 91392-33-5): Chemical Profile and Procurement-Relevant Specifications


1-(4-Nitrophenyl)cyclopentanecarbonitrile (CAS 91392-33-5) is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It consists of a cyclopentane ring substituted with a 4-nitrophenyl group and a cyano group . The compound is a solid at room temperature with a reported melting point of 76–77 °C and a predicted boiling point of approximately 392.8 °C at 760 mmHg . Commercial samples are typically offered at purities of 95% or higher, and the compound is widely used as a building block in organic synthesis .

Why Generic Substitution of 1-(4-Nitrophenyl)cyclopentanecarbonitrile (CAS 91392-33-5) is Not Viable for Apatinib Synthesis


1-(4-Nitrophenyl)cyclopentanecarbonitrile is a dedicated intermediate in the synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile, a key precursor to the VEGFR2 inhibitor apatinib [1]. Its structural combination of a para-nitrophenyl group, a cyclopentane core, and a nitrile moiety creates a reactivity profile that cannot be replicated by in-class compounds such as 1-(4-aminophenyl)cyclopentanecarbonitrile (CAS 115279-73-7) or 1-(4-nitrophenyl)cyclobutanecarbonitrile (CAS 1236409-69-0) . The nitro group is essential for the downstream catalytic reduction step that yields the amino derivative, and altering the ring size or substitution pattern would disrupt the established synthetic route and the final product's biological activity [2].

Quantitative Differentiation of 1-(4-Nitrophenyl)cyclopentanecarbonitrile (CAS 91392-33-5) from Structural Analogs


Superior Synthetic Yield in Apatinib Intermediate Production

The patented preparation method using 1-(4-nitrophenyl)cyclopentanecarbonitrile achieves a yield of 75.9% for the refined product, relative to the raw material 1-hydroxycyclopentanecarbonitrile [1]. In contrast, prior methods employing phenylacetonitrile and mixed acid nitration suffer from poor regioselectivity and require chromatographic purification, resulting in significantly lower isolated yields and are unsuitable for industrial scale-up [1].

Medicinal Chemistry Process Chemistry Pharmaceutical Synthesis

Distinct Physicochemical Profile Compared to Reduced Amino Analog

1-(4-Nitrophenyl)cyclopentanecarbonitrile exhibits a higher predicted boiling point (392.8 °C at 760 mmHg) and density (1.22 g/cm³) compared to its reduced analog 1-(4-aminophenyl)cyclopentanecarbonitrile, which has a predicted boiling point of 375.0 °C and density of 1.11 g/cm³ . These differences reflect the stronger intermolecular interactions imparted by the nitro group.

Physical Chemistry Preformulation Analytical Chemistry

Predicted ADME Profile Differentiates Nitro Intermediate from Amino Derivative

In silico predictions indicate that 1-(4-nitrophenyl)cyclopentanecarbonitrile is a blood-brain barrier (BBB) permeant and a CYP1A2 and CYP2C19 inhibitor . While comparative data for the amino analog are not fully available, the presence of the nitro group typically reduces BBB permeability and alters CYP inhibition profiles relative to amino-substituted analogs, a class-level inference supported by medicinal chemistry principles [1].

Computational Chemistry Drug Design ADME Prediction

Procurement-Driven Application Scenarios for 1-(4-Nitrophenyl)cyclopentanecarbonitrile (CAS 91392-33-5)


Large-Scale Synthesis of Apatinib Key Intermediate

The compound is the direct precursor to 1-(4-aminophenyl)cyclopentanecarbonitrile in a patented, high-yield (75.9%) process that avoids harsh mixed-acid nitration and problematic iron-sludge reduction [1]. This route is explicitly designed for industrial scale-up, making 1-(4-nitrophenyl)cyclopentanecarbonitrile the material of choice for pharmaceutical manufacturers producing apatinib or its intermediates [1].

Preparation of Deuterated Internal Standards for Bioanalytical Studies

1-(4-Nitrophenyl)cyclopentanecarbonitrile-d8 (a deuterated analog) is used to synthesize Apatinib-d8 Hydrochloride, which serves as an internal standard in LC-MS/MS assays for quantifying apatinib in biological matrices during pharmacokinetic and bioequivalence studies .

Medicinal Chemistry Exploration of Nitroaromatic Cyclopentane Scaffolds

The distinct physicochemical and predicted ADME properties (e.g., BBB permeability, CYP inhibition) of this nitroaromatic cyclopentane make it a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing central nervous system (CNS) penetration or modulating metabolic stability in drug candidates .

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